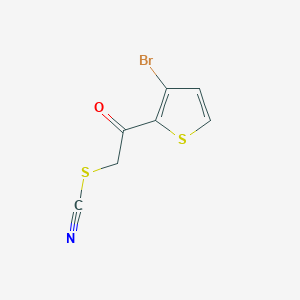
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate is a useful research compound. Its molecular formula is C7H4BrNOS2 and its molecular weight is 262.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thiocyanate in Smoking Exposure and Health
- A critical evaluation of thiocyanate as a biochemical index for smoking exposure discusses its relationship to cigarette smoking and its characteristic health effects. This paper evaluates various methods of measuring thiocyanate, concluding that saliva thiocyanate is a promising method for assessing smoking exposure (Prue, Martin, & Hume, 1980).
Thiocyanate in Mining Effluents
- A critical review on the destruction of thiocyanate in mining effluents describes thiocyanate formation during gold ore processing and its stability, making it difficult to destroy. The review suggests further research to improve thiocyanate degradation technologies (Gould et al., 2012).
Thiocyanate in Gold Recovery
- The use of thiocyanate in hydrometallurgy for gold recovery is discussed, highlighting its potential as a leaching reagent and the factors affecting the extraction process. This review suggests future research directions for its application in industrialization (Ma, Li, & Liu, 2015).
Thiocyanate's Biological Impact
- The biological impact of thiocyanates, including their role in cancer chemoprevention and their interaction with various biological pathways, is reviewed. The paper emphasizes the need for clinical studies to validate the effects of thiocyanates in vivo (Vig et al., 2009).
Heterocyclic Synthesis with Thiocyanates
- The chemical reactivity and method of preparation for 1-phenyl-2-thiocyanatoethanone, an important intermediate for synthesizing various heterocyclic systems, are presented. This review outlines the significance of thiocyanates in heterocyclic chemistry and their potential applications in medicinal chemistry (Gouda, 2013).
Propiedades
IUPAC Name |
[2-(3-bromothiophen-2-yl)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS2/c8-5-1-2-12-7(5)6(10)3-11-4-9/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGPVRABJZKIRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)CSC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

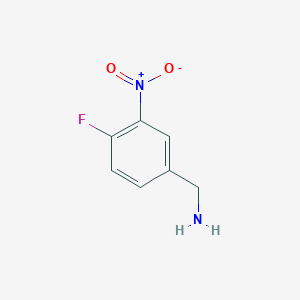
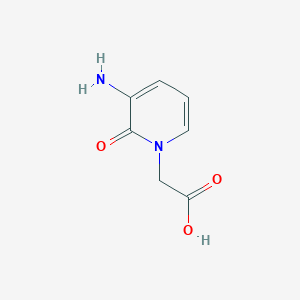
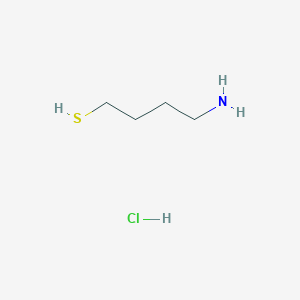
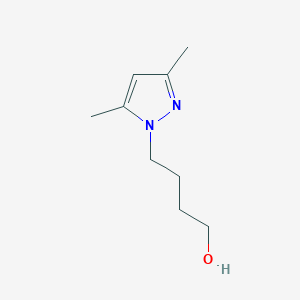
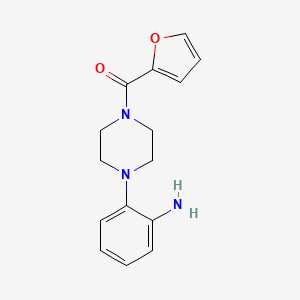
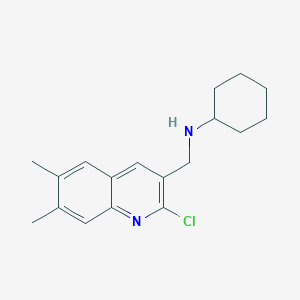
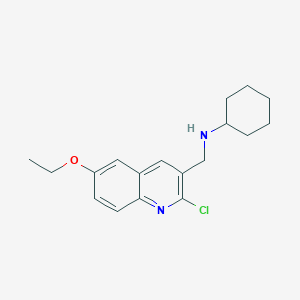
![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)
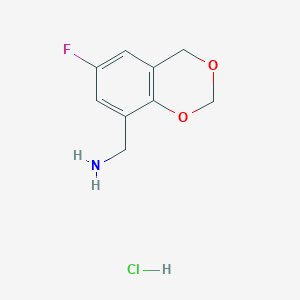

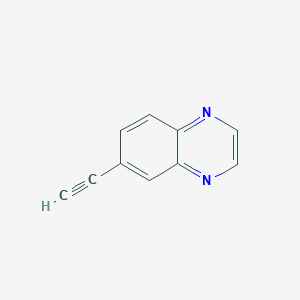
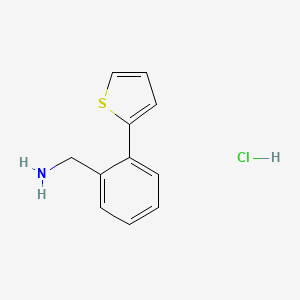
![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
